3-Methyl-2-phenylbutanenitrile

Physical property characterization Distillation purification Process chemistry

3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2; synonym alpha-isopropylphenylacetonitrile; 2-phenylisovaleronitrile) is a C11H13N nitrile featuring a phenyl ring and a branched isopropyl substituent at the alpha-carbon of the butanenitrile backbone. This alpha-branched arylacetonitrile belongs to a series of alpha-substituted phenylacetonitriles commonly employed as intermediates in medicinal and agrochemical synthesis.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 5558-29-2
Cat. No. B052698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylbutanenitrile
CAS5558-29-2
Synonyms1-Cyano-2-methyl-1-phenylpropane;  2-Phenyl-3-methylbutyronitrile;  3-Methyl-2-phenylbutyronitrile;  NSC 68330;  α-(1-Methylethyl)benzeneacetonitrile;  α-Isopropylbenzyl Cyanide;  α-Phenylisovaleronitrile_x000B_
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
InChIKeyIAZOLAFPWWQXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2) – Procurement-Relevant Compound Class and Baseline Characteristics


3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2; synonym alpha-isopropylphenylacetonitrile; 2-phenylisovaleronitrile) is a C11H13N nitrile featuring a phenyl ring and a branched isopropyl substituent at the alpha-carbon of the butanenitrile backbone [1]. This alpha-branched arylacetonitrile belongs to a series of alpha-substituted phenylacetonitriles commonly employed as intermediates in medicinal and agrochemical synthesis. Its defining structural feature is the isopropyl group adjacent to the nitrile, which confers a stereogenic center and steric bulk distinct from linear-chain analogs . Reputable vendor specifications report a purity of ≥95% (GC), boiling point of 123–124 °C at 15 mmHg, density of 0.967 g/cm³, and refractive index of 1.505 .

Why Generic Substitution of 3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2) Fails – The Differentiation Imperative


Alpha-substituted phenylacetonitriles cannot be treated as interchangeable procurement items because the identity of the alpha-substituent directly governs boiling point, density, steric demand, and chiral induction capacity . The isopropyl-bearing 3-methyl-2-phenylbutanenitrile (MW 159.23) shares its molecular formula with the linear n-propyl isomer 2-phenylvaleronitrile (CAS 5558-78-1), yet exhibits a boiling point approximately 6.7 °C lower at 760 mmHg and a measurably lower refractive index (1.505 vs. 1.509), meaning that distillation-based purification and downstream reaction outcomes are not interchangeable [1]. More critically, the branched isopropyl group generates a stereogenic center that has been exploited in documented asymmetric syntheses of enantiomerically enriched calcium channel blockers (noremopamil, >98% ee), an application for which linear-chain analogs lack the requisite chiral architecture [2]. Selecting the wrong alpha-substituted analog can therefore compromise both synthetic route fidelity and final product enantiopurity.

3-Methyl-2-phenylbutanenitrile (5558-29-2) – Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Density Differentiation from Structural Isomer 2-Phenylvaleronitrile (Same MW, C11H13N)

3-Methyl-2-phenylbutanenitrile (branched isopropyl) and 2-phenylvaleronitrile (linear n-propyl) share identical molecular formula (C11H13N) and molecular weight (159.23), but the branched isomer exhibits a lower boiling point (248.5 °C vs. 255.2 °C at 760 mmHg; 123–124 °C vs. ~125 °C at 15 mmHg), a higher density (0.967 vs. 0.959 g/cm³), and a lower refractive index (1.505 vs. 1.509) . These differences, although modest, are analytically resolvable and directly impact fractional distillation cut points and purity verification by refractive index.

Physical property characterization Distillation purification Process chemistry

Comparative Physical Properties Against Lower Homolog 2-Phenylbutanenitrile (Ethyl Analog, C10H11N)

Relative to the ethyl homolog 2-phenylbutanenitrile (CAS 769-68-6; MW 145.20; C10H11N), 3-methyl-2-phenylbutanenitrile exhibits a higher boiling point (248.5 °C vs. 237.1 °C at 760 mmHg, a difference of +11.4 °C; or 123–124 °C vs. 114–115 °C at 15 mmHg), a lower density (0.967 vs. 0.974–0.975 g/mL), and a lower refractive index (1.505 vs. 1.5086) [1]. The molecular weight increase of 14.03 g/mol (one additional methylene unit plus branching) allows unambiguous differentiation by GC-MS or LC-MS in reaction monitoring.

Homolog comparison Chromatographic retention Solvent selection

Chiral Building Block: Documented Enantioselective Synthesis of Noremopamil (>98% ee) Using the Isopropyl-Substituted Scaffold

The branched isopropyl substituent of 3-methyl-2-phenylbutanenitrile generates a stereogenic center that has been exploited for the multigram enantioselective synthesis of (2R)- and (2S)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles, which were subsequently converted to both enantiomers of the calcium antagonist noremopamil in >98% enantiomeric excess (ee) [1]. The Gilmore et al. (1996) route uses chiral auxiliaries to set the absolute configuration at the quaternary center derived from the alpha-isopropyl phenylacetonitrile framework. Linear-chain analogs such as 2-phenylbutanenitrile and 2-phenylvaleronitrile lack the requisite branched architecture at the alpha-carbon to access this specific class of phenylalkylamine calcium channel blockers with comparable stereochemical control .

Asymmetric synthesis Calcium channel blockers Enantiomeric excess

Steric Differentiation in Phase-Transfer Catalyzed Alkylation: Branched vs. Linear Alkyl Halide Reactivity

The synthesis of 3-methyl-2-phenylbutanenitrile by alkylation of phenylacetonitrile with isopropyl bromide proceeds via phase-transfer catalysis (PTC). Using secondary alkyl halides such as isopropyl bromide generally results in slower reaction kinetics and requires more forcing conditions compared to primary alkyl halides (e.g., ethyl bromide or n-propyl bromide) used to prepare linear-chain analogs [1]. Patent data indicate that with isopropyl iodide as alkylating agent, monoalkylated product is obtained at ~75% conversion with 10–25% unreacted phenylacetonitrile remaining, whereas ethyl iodide achieves ~90% conversion under comparable conditions . The branched electrophile thus necessitates distinct process parameter optimization (temperature, base concentration, catalyst loading) that is not required for linear-chain analog production.

Phase-transfer catalysis Alkylation selectivity Process optimization

Documented Downstream Application as Calcium Channel Blocker Intermediate (Teodori et al., 2004)

3-Methyl-2-phenylbutanenitrile is explicitly employed as a reagent in the synthesis of disubstituted aminopiperidines evaluated as N-type calcium channel blockers active on pain and neuropathic pain . In the Teodori et al. (2004) study, the isopropyl-substituted arylacetonitrile scaffold was incorporated into 4-aminopiperidine derivatives that demonstrated antinociceptive activity in the mouse hot-plate test and N-type calcium channel antagonism in PC12 cells, with two lead compounds selected for further development [1]. While the final pharmacological data pertain to the elaborated aminopiperidine products rather than the nitrile intermediate itself, the isopropyl substitution pattern is an integral structural feature of the active pharmacophore; substituting a linear-chain analog would alter the SAR profile at the calcium channel binding site [1].

N-type calcium channel Neuropathic pain 4-Aminopiperidine derivatives

3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2) – Evidence-Backed Research and Industrial Application Scenarios


Enantioselective Synthesis of Phenylalkylamine Calcium Channel Blockers (Noremopamil-Type)

This is the most literature-validated application for 3-methyl-2-phenylbutanenitrile. The Gilmore et al. (1996) procedure demonstrates multigram conversion of the alpha-isopropyl phenylacetonitrile scaffold to both (R)- and (S)-enantiomers of noremopamil in >98% ee, using chiral auxiliaries derived from (4R)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol or (2R)-butane-1,2,4-triol [1]. The Teodori et al. (2004) study further validates this scaffold in 4-aminopiperidine derivatives with confirmed N-type calcium channel antagonism and antinociceptive activity [2]. For medicinal chemistry groups pursuing calcium channel targets for neuropathic pain, this compound provides a synthetic entry point backed by two independent primary literature reports, a feature unmatched by linear-chain analogs.

Chiral Building Block for Asymmetric Quaternary Center Construction

The stereogenic center at the alpha-carbon of 3-methyl-2-phenylbutanenitrile (bearing phenyl, nitrile, isopropyl, and H substituents) constitutes a quaternary carbon precursor upon further C–C bond formation. The Gilmore (1996) route exploits this architecture for diastereoselective Michael addition of ethyl acrylate to the potassium anion of the nitrile, establishing a quaternary center with transfer of chirality [1]. This chiral pool approach is more convergent than de novo asymmetric quaternary center construction and is specifically enabled by the branched isopropyl group, which would be absent in linear-chain ethyl or n-propyl analogs. Procurement should prioritize suppliers offering enantiomerically resolved (R)- or (S)-forms of this compound for such applications [3].

Agrochemical Intermediate Synthesis via Alpha-Aryl Nitrile Functionalization

The alpha-isopropyl phenylacetonitrile motif is structurally related to intermediates used in pyrethroid insecticide synthesis (e.g., fenvalerate-type compounds), where the alpha-isopropyl group contributes to insecticidal activity and metabolic stability [1]. Patent literature (JPS55160755A) describes the preparation of alpha-isopropyl-halo-substituted phenylacetonitriles as intermediates for pesticides and drugs, demonstrating industrial-scale feasibility [2]. The distinct boiling point (123–124 °C at 15 mmHg) and density (0.967 g/cm³) relative to the n-propyl isomer facilitate quality control in agrochemical intermediate production, where isomeric purity is critical for regulatory compliance [3].

Nitrile Anion Chemistry Under Phase-Transfer Catalysis Conditions

3-Methyl-2-phenylbutanenitrile can itself serve as a substrate for further alpha-functionalization via phase-transfer-catalyzed alkylation or Michael addition, leveraging the enhanced acidity of the alpha-proton in arylacetonitriles [1]. The branched isopropyl group introduces steric constraints that can favor mono- over di-alkylation and influence diastereoselectivity in subsequent reactions, as reported in the general literature on phase-transfer alkylation of arylacetonitriles [2]. Process chemists scaling up such transformations should note that the branched substrate may require the 60–75% aqueous KOH conditions recommended for secondary alkyl halide PTC systems, rather than the standard 50% NaOH used for linear-chain substrates [2].

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